molecular formula C18H22N4O2 B2493084 2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 1031961-64-4

2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2493084
CAS No.: 1031961-64-4
M. Wt: 326.4
InChI Key: CTEZXAPGWWRZIG-UHFFFAOYSA-N
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Description

2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group and a methoxy group, as well as an acetamide moiety attached to a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyrimidine derivatives.

Scientific Research Applications

2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It is used in biological assays to study its effects on cellular processes and molecular targets.

    Industry: The compound may be used as an intermediate in the synthesis of other bioactive molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and pyrrolidine group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both pyrrolidine and acetamide groups. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-6-5-7-15(10-13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-8-3-4-9-22/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEZXAPGWWRZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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